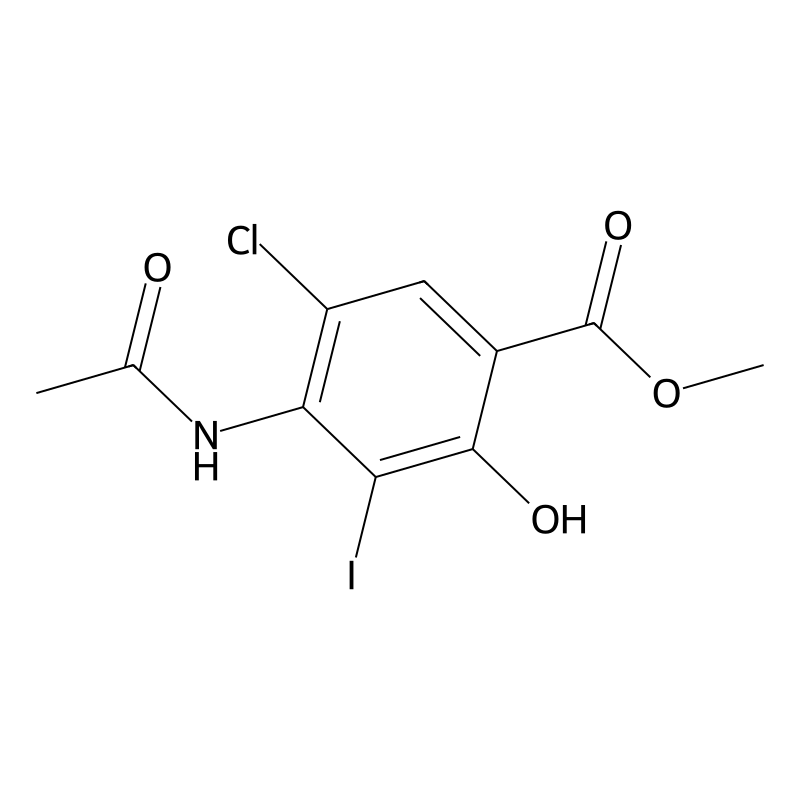

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is an organic compound characterized by its complex structure, which includes a benzoate core with various functional groups. The molecular formula is , and it has a molecular weight of approximately 369.54 g/mol . The presence of iodine at the 3-position introduces steric hindrance, potentially influencing the compound's reactivity and interactions with biological systems.

- Wear appropriate personal protective equipment (PPE) like gloves and goggles.

- Handle in a well-ventilated area.

- Avoid contact with skin and eyes.

- Store in a cool, dry place away from incompatible chemicals.

Synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multi-step organic synthesis techniques. One method includes:

- Chlorination: Utilizing N-chlorosuccinimide to chlorinate the appropriate precursor compound under controlled temperature conditions.

- Iodination: Introducing iodine at the 3-position through an iodination reaction, often involving iodine monochloride or other iodine sources.

- Acetylation: The acetamido group is introduced via acetylation of an amine precursor.

These steps are generally performed under inert atmospheres to minimize oxidation and degradation of sensitive intermediates .

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate may have potential applications in:

- Pharmaceuticals: As a lead compound in drug development due to its potential biological activity.

- Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.

- Agricultural Chemicals: Potential use in developing agrochemicals due to antimicrobial properties.

Several compounds share structural similarities with Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 4-acetamido-5-chloro-2-hydroxybenzoate | 0.83 | Lacks iodine; simpler structure |

| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 0.87 | Ethyl group instead of methyl |

| 4-Amino-5-chloro-2-methoxybenzoic acid | 0.88 | Amino group instead of acetamido |

| Methyl 4-acetamido-2-methoxybenzoate | 0.84 | Different positioning of methoxy group |

| Methyl 4-acetamido-5-chloro-O-anisic acid methyl ester | 0.82 | Contains anisic acid structure |

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate stands out due to the presence of both iodine and chloro groups, which may confer unique reactivity and biological properties not found in its analogs .

This compound represents a significant area for further research, particularly in understanding its potential applications in pharmaceuticals and agriculture.